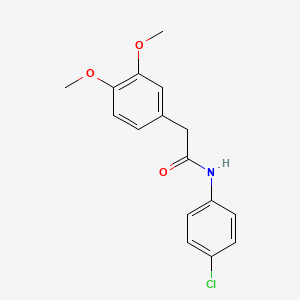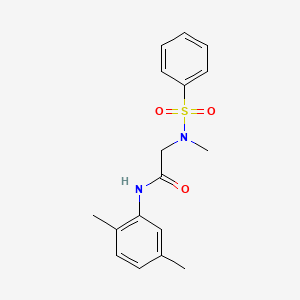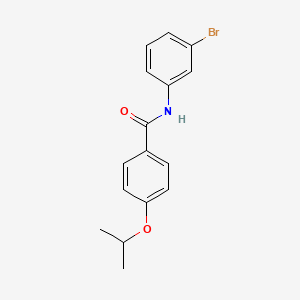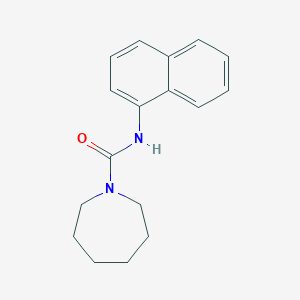![molecular formula C16H11Cl2N3O3S B5733018 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide](/img/structure/B5733018.png)
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide, commonly known as ADA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADA-1 was first synthesized in the early 2000s and has since been studied extensively for its unique properties and potential uses.
科学的研究の応用
ADA-1 has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, ADA-1 has been shown to inhibit the activity of a protein called Hsp90, which is involved in the growth and survival of cancer cells. This inhibition leads to the degradation of Hsp90 and ultimately results in the death of cancer cells. In neuroscience, ADA-1 has been shown to enhance the activity of a neurotransmitter called glutamate, which is involved in learning and memory. This enhancement may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, ADA-1 has been used as a lead compound for the development of new drugs that target Hsp90 and other proteins.
作用機序
The mechanism of action of ADA-1 involves the inhibition of Hsp90, which is a chaperone protein that helps other proteins fold correctly and function properly. Hsp90 is also involved in the growth and survival of cancer cells, making it an attractive target for cancer therapy. ADA-1 binds to the ATP-binding site of Hsp90, which prevents the protein from functioning properly. This inhibition leads to the degradation of Hsp90 and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
ADA-1 has been shown to have several biochemical and physiological effects. In cancer cells, ADA-1 leads to the degradation of Hsp90, which results in the activation of the heat shock response and the induction of apoptosis. In neurons, ADA-1 enhances the activity of glutamate, which leads to an increase in synaptic plasticity and the formation of new synapses. ADA-1 has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of ADA-1 is its specificity for Hsp90, which makes it an attractive target for cancer therapy. ADA-1 has also been shown to have low toxicity and good pharmacokinetic properties, which make it a promising lead compound for drug development. However, one of the limitations of ADA-1 is its low solubility in water, which can make it difficult to use in certain experiments. ADA-1 also has limited bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on ADA-1. One area of research is the development of more potent and selective inhibitors of Hsp90. Another area of research is the identification of other proteins that ADA-1 may target, which may have potential applications in other fields such as neuroscience and immunology. Additionally, research on the pharmacokinetics and toxicity of ADA-1 is needed to determine its potential as a therapeutic agent. Finally, research on the synthesis of ADA-1 and its derivatives may lead to the development of new compounds with improved properties and applications.
合成法
The synthesis of ADA-1 involves a multi-step process that requires the use of various chemical reagents and equipment. The first step involves the reaction of 2,3-dichlorobenzonitrile with N-(4-aminosulfonylphenyl)acetamide in the presence of a base such as potassium carbonate. This reaction yields an intermediate product that is then treated with acryloyl chloride to produce ADA-1. The final product is purified using chromatographic techniques such as column chromatography or recrystallization.
特性
IUPAC Name |
(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3S/c17-14-3-1-2-10(15(14)18)8-11(9-19)16(22)21-12-4-6-13(7-5-12)25(20,23)24/h1-8H,(H,21,22)(H2,20,23,24)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALJCHCJZYSRPS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylthio)-4-(4-morpholinyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B5732938.png)



![4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid](/img/structure/B5732956.png)
![N'-benzylidene-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5732959.png)


![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5732973.png)
![1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5732981.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5733014.png)


![N-[(benzylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5733038.png)